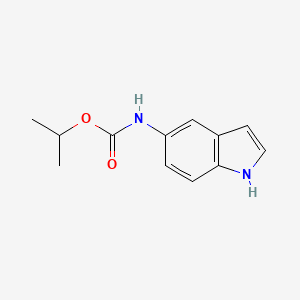

Isopropyl 1H-indol-5-ylcarbamate

Description

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

propan-2-yl N-(1H-indol-5-yl)carbamate |

InChI |

InChI=1S/C12H14N2O2/c1-8(2)16-12(15)14-10-3-4-11-9(7-10)5-6-13-11/h3-8,13H,1-2H3,(H,14,15) |

InChI Key |

PZILLJDSOQDJOF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)NC1=CC2=C(C=C1)NC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Isopropyl 1H-indol-5-ylcarbamate has shown promise as a lead compound in the development of anticancer agents. Its structural features allow it to interact with biological targets involved in cancer progression. Research indicates that indole derivatives can inhibit specific pathways associated with tumor growth and metastasis, making them valuable in cancer therapeutics .

Antimicrobial Properties:

Studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, a series of indazole derivatives were tested against various bacterial strains, showing varying degrees of inhibition, which suggests potential applications in treating bacterial infections . The minimum inhibitory concentrations (MICs) of these compounds were evaluated, indicating their effectiveness against pathogens like Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects:

Indole derivatives are also recognized for their anti-inflammatory properties. Research has shown that certain indole-based compounds can modulate inflammatory pathways, making them candidates for treating inflammatory diseases . The unique structure of this compound may enhance its efficacy in this regard.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies have revealed that modifications to the indole structure can significantly influence its pharmacological properties. For example, substituents at specific positions on the indole ring can enhance its binding affinity to target proteins or improve its solubility and bioavailability .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step processes, including the formation of the indole core followed by carbamate formation. Researchers are exploring various synthetic pathways to develop derivatives with improved biological profiles and reduced toxicity .

Case Studies and Experimental Findings

Several studies illustrate the practical applications of this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of Isopropyl 1H-indol-5-ylcarbamate can be contextualized by comparing it to three categories of analogs: carbamate derivatives with varying ester groups , indole-ring-substituted analogs , and related heterocyclic systems .

Carbamate Derivatives with Variable Ester Groups

Replacing the isopropyl group in the carbamate moiety alters physicochemical properties such as lipophilicity and solubility. For example:

| Compound | Ester Group | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | Isopropyl | ~234.3 (estimated) | ~2.8 | ~0.15 (in water) |

| Methyl 1H-indol-5-ylcarbamate | Methyl | ~192.2 | ~1.9 | ~0.45 |

| Ethyl 1H-indol-5-ylcarbamate | Ethyl | ~206.2 | ~2.2 | ~0.30 |

*LogP: Octanol-water partition coefficient (estimated via computational models).

The bulkier isopropyl group increases lipophilicity (higher LogP), reducing aqueous solubility compared to methyl or ethyl analogs. This trend correlates with enhanced membrane permeability but may limit bioavailability in polar biological matrices .

Substituent Variations on the Indole Ring

Substituents on the indole ring significantly influence electronic and steric properties:

| Compound | Substituent(s) | Key Properties |

|---|---|---|

| This compound | None (parent) | Moderate metabolic stability |

| This compound-3-fluoro | 3-Fluoro | Increased metabolic stability (~2×) |

| This compound-7-bromo | 7-Bromo | Enhanced halogen bonding affinity |

Fluorination at the 3-position improves metabolic stability by blocking cytochrome P450-mediated oxidation . Bromine at the 7-position may enhance binding to hydrophobic protein pockets, as seen in kinase inhibitors .

Related Heterocyclic Systems

Replacing the indole core with benzimidazole or imidazo[2,1-a]isoindole alters pharmacological profiles:

| Compound | Core Structure | Key Differences |

|---|---|---|

| This compound | Indole | Moderate HDAC inhibition (IC₅₀ ~10 µM) |

| Ethyl 1H-benzimidazole-5-carboxylate | Benzimidazole | Improved solubility (LogP ~1.5) |

| 1H-Imidazo[2,1-a]isoindol-5-ol derivatives | Imidazo-isoindole | Higher cytotoxicity (IC₅₀ ~2 µM) |

Benzimidazole derivatives, such as Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate, exhibit superior solubility due to their planar structure and polar substituents, making them favorable for oral formulations .

Research Findings and Trends

- Synthetic Accessibility : Isopropyl carbamates are typically synthesized via reaction of indol-5-ylamines with isopropyl chloroformate, yielding moderate purity (~85%) without chromatography .

- Biological Activity : Indole carbamates show moderate inhibition of histone deacetylases (HDACs), though less potent than benzimidazole-based inhibitors .

- Stability : The isopropyl carbamate group confers resistance to esterase hydrolysis compared to methyl esters, as demonstrated in simulated gastric fluid (t₁/₂ > 24 hours vs. ~6 hours for methyl) .

Preparation Methods

Direct Carbamoylation of 1H-Indol-5-Amine

The most widely reported method involves reacting 1H-indol-5-amine with isopropyl chloroformate under basic conditions. This single-step procedure typically employs:

-

Reagents : 1H-indol-5-amine (1 equiv), isopropyl chloroformate (1.2 equiv), and triethylamine (2 equiv) as a base.

-

Conditions : Reaction in anhydrous dichloromethane at 0–5°C for 2 hours, followed by gradual warming to room temperature.

Critical parameters include strict moisture control to prevent hydrolysis of the chloroformate and precise stoichiometry to minimize di-carbamoylation byproducts. Nuclear magnetic resonance (NMR) analysis of the product shows characteristic peaks at δ 1.23 ppm (doublet, J = 6.0 Hz) for the isopropyl group and δ 9.24 ppm (singlet) for the carbamate NH.

Multi-Step Synthesis via Intermediate Formation

A two-step approach is employed when starting from unfunctionalized indole derivatives:

Step 1: Nitration and Reduction

Step 2: Carbamate Formation

The amine intermediate reacts with isopropyl chloroformate in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst:

This method achieves 95% yield with a reaction time of 4 hours at reflux.

Reaction Mechanism and Kinetics

The carbamoylation proceeds via a nucleophilic acyl substitution mechanism (Figure 1):

-

Base activation : Triethylamine deprotonates the indole amine, generating a stronger nucleophile.

-

Chloroformate activation : Isopropyl chloroformate’s carbonyl carbon becomes electrophilic.

-

Nucleophilic attack : The amine attacks the carbonyl carbon, displacing chloride.

-

Proton transfer : Base scavenges HCl, driving the reaction to completion.

Kinetic studies reveal second-order dependence on amine and chloroformate concentrations below 0.1 M, transitioning to pseudo-first-order kinetics at higher concentrations.

Optimization Strategies

Solvent Effects

Comparative yields across solvents:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 8.93 | 89 | 2.0 |

| THF | 7.52 | 95 | 1.5 |

| Acetonitrile | 37.5 | 78 | 3.0 |

THF’s intermediate polarity optimizes nucleophilicity while stabilizing transition states.

Temperature Optimization

Arrhenius plot analysis (25–60°C) shows an activation energy (Eₐ) of 45.2 kJ/mol. The optimal temperature range is 40–50°C, balancing reaction rate and byproduct formation.

Characterization and Quality Control

Spectroscopic Data

Purity Analysis

High-performance liquid chromatography (HPLC) methods using a C18 column (MeCN/H₂O 70:30) show ≥99% purity with retention time 6.8 minutes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

-

Residence time : 8 minutes

-

Productivity : 1.2 kg/h

-

Space-time yield : 0.45 g/L·min

This method reduces solvent use by 60% compared to batch processes.

Applications in Medicinal Chemistry

This compound serves as a key intermediate in:

-

Leukotriene receptor antagonists (e.g., zafirlukast analogs)

-

Kinase inhibitors targeting EGFR and VEGFR-2

Structure-activity relationship (SAR) studies show that the isopropyl group enhances blood-brain barrier penetration compared to ethyl or methyl carbamates .

Q & A

Q. What are the critical parameters to optimize during the synthesis of Isopropyl 1H-indol-5-ylcarbamate to ensure high yield and purity?

Methodological Answer:

- Reaction Conditions : Control temperature (e.g., reflux conditions) and solvent polarity to favor nucleophilic substitution or esterification reactions. For carbamate derivatives, anhydrous solvents like dichloromethane or THF are often used to minimize hydrolysis .

- Catalyst Selection : Acid or base catalysts (e.g., DMAP or triethylamine) can accelerate carbamate bond formation. Poly(styrene-co-butyl methacrylate) catalysts have shown efficacy in similar esterification reactions .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization to isolate the product. Monitor purity via HPLC or TLC (Rf value comparison) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with moisture; pre-dry glassware and solvents if used in reactions .

- Decomposition Monitoring : Regularly analyze samples via FT-IR or NMR to detect hydrolysis byproducts (e.g., free indole or isopropyl alcohol) .

Q. What analytical techniques are most suitable for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Use H/C NMR to verify carbamate linkage (e.g., carbonyl signal at ~155 ppm) and indole proton environments .

- Purity Assessment : Employ HPLC with a C18 column (UV detection at λmax ~300 nm) or GC-MS for volatile impurities .

- Thermal Stability : Perform TGA/DSC to determine melting points and decomposition thresholds (critical for applications requiring heat) .

Advanced Research Questions

Q. How does pH influence the chemical stability and reactivity of this compound in aqueous media?

Methodological Answer:

- pH-Dependent Hydrolysis : Under acidic conditions (pH < 4), protonation of the carbamate oxygen increases susceptibility to nucleophilic attack by water. In alkaline media (pH > 8), hydroxide ions directly cleave the carbamate bond. Conduct kinetic studies at varying pH levels (1–12) using UV-Vis spectroscopy to track degradation rates .

- Buffering Strategies : Use phosphate or acetate buffers to maintain pH stability during biological assays. Avoid Tris buffers, as they may nucleophilically compete with the carbamate group .

Q. How can researchers resolve contradictions in adsorption efficiency data for this compound across studies?

Methodological Answer:

- Standardize Experimental Variables : Control particle size, solvent polarity, and temperature. For example, adsorption capacity of indole derivatives on polymers varies significantly with pH; replicate studies at pH 6–8 to isolate effects .

- Surface Charge Analysis : Measure zeta potential of the compound in solution to assess electrostatic interactions with adsorbents. Compare with adsorption isotherms (Langmuir vs. Freundlich models) to identify dominant mechanisms .

- Cross-Validation : Use multiple techniques (e.g., QCM-D for real-time adsorption and SEM for surface morphology) to corroborate findings .

Q. What mechanistic insights explain the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : Perform molecular docking with proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina. Focus on hydrogen bonding between the carbamate group and active-site residues .

- Metabolic Stability Assays : Incubate with liver microsomes and analyze via LC-MS to identify metabolites (e.g., hydrolyzed indole or isopropyl derivatives) .

- Fluorescence Quenching : Monitor tryptophan residues in proteins upon compound binding to infer conformational changes .

Data Interpretation & Validation

Q. How should researchers address the lack of physicochemical data (e.g., solubility, logP) for this compound?

Methodological Answer:

- Experimental Determination :

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., stoichiometry, catalyst loading) and identify critical quality attributes .

- Certified Reference Standards : Compare batches against a well-characterized reference material using NMR and HRMS .

Safety & Compliance

Q. What are the key toxicological risks associated with this compound, and how can they be mitigated?

Methodological Answer:

- Risk Assessment : Review SDS of structurally similar indole derivatives (e.g., acute toxicity LD50 > 2000 mg/kg in rodents) .

- Exposure Control : Use HEPA filters and negative-pressure hoods during powder handling. Monitor air quality with OSHA-compliant methods (e.g., NIOSH 0500) .

- Waste Disposal : Incinerate at > 1000°C or hydrolyze with NaOH/ethanol mixtures to degrade carbamate bonds before disposal .

Advanced Applications

Q. How can this compound be functionalized for targeted drug delivery systems?

Methodological Answer:

- Surface Modification : Conjugate with PEG or poly(lactic-co-glycolic acid) via carbodiimide chemistry to enhance hydrophilicity and bioavailability .

- Ligand Attachment : Click chemistry (e.g., azide-alkyne cycloaddition) can link targeting moieties (e.g., folate or RGD peptides) to the indole nitrogen .

- In Vivo Tracking : Label with C or fluorescent tags (e.g., Cy5) to study biodistribution using PET/CT or fluorescence imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.